methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride
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Overview
Description
Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydrochloride salt, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a pentanoic acid derivative.
Amination: The amino group is introduced via amination reactions, often using ammonia or amine derivatives under controlled conditions.
Esterification: The esterification step involves the reaction of the intermediate with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and specificity towards target proteins, leading to altered cellular functions.
Comparison with Similar Compounds
- Methyl (2R)-2-amino-4,4-difluorobutanoate hydrochloride
- Methyl (2R)-2-amino-6,6-difluorohexanoate hydrochloride
Comparison: Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride is unique due to its specific fluorination pattern and chain length. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C6H12ClF2NO2 |
---|---|
Molecular Weight |
203.61 g/mol |
IUPAC Name |
methyl (2R)-2-amino-5,5-difluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-11-6(10)4(9)2-3-5(7)8;/h4-5H,2-3,9H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
LJSUBCCVAJGMQZ-PGMHMLKASA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCC(F)F)N.Cl |
Canonical SMILES |
COC(=O)C(CCC(F)F)N.Cl |
Origin of Product |
United States |
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